molecular formula C8H6BrFN2 B2422405 5-Bromo-6-fluoro-2-methyl-2h-indazole CAS No. 2091272-22-7

5-Bromo-6-fluoro-2-methyl-2h-indazole

Cat. No.: B2422405
CAS No.: 2091272-22-7
M. Wt: 229.052
InChI Key: ROOLMMOBFMVQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methyl-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, a target for the treatment of respiratory diseases . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-2H-indazole
  • 6-Fluoro-2-methyl-2H-indazole
  • 5-Bromo-6-chloro-2-methyl-2H-indazole

Uniqueness

5-Bromo-6-fluoro-2-methyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens with the indazole core enhances its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

5-bromo-6-fluoro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOLMMOBFMVQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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